molecular formula C14H26N2O3 B596702 4-(N-BOC-Amino)-1-(isobutyryl)piperidine CAS No. 1286265-44-8

4-(N-BOC-Amino)-1-(isobutyryl)piperidine

Cat. No. B596702
CAS RN: 1286265-44-8
M. Wt: 270.373
InChI Key: AMJOCDJUIVAAAG-UHFFFAOYSA-N
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Description

“4-(N-BOC-Amino)-1-(isobutyryl)piperidine” is a chemical compound used in organic synthesis . It is often used in the production of pharmaceuticals and other complex organic molecules .


Synthesis Analysis

The synthesis of “4-(N-BOC-Amino)-1-(isobutyryl)piperidine” involves several steps, including the protection of the amine group with a BOC group . The BOC group is a common protecting group in organic synthesis, known for its ease of installation and removal .


Molecular Structure Analysis

The molecular formula of “4-(N-BOC-Amino)-1-(isobutyryl)piperidine” is C10H20N2O2 . It contains a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals .


Chemical Reactions Analysis

“4-(N-BOC-Amino)-1-(isobutyryl)piperidine” can participate in various chemical reactions. For example, it can be used as a starting material in the synthesis of other complex organic molecules .


Physical And Chemical Properties Analysis

“4-(N-BOC-Amino)-1-(isobutyryl)piperidine” is a white to light yellow crystalline powder . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

N-Boc Deprotection

This compound is often used in N-Boc deprotection , a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .

Organic Synthesis

“4-(N-BOC-Amino)-1-(isobutyryl)piperidine” is used as an organic synthesis raw material . It is used in a wide range of fields from cutting-edge research to life science-related fields, organic synthesis, and environmental measurement reagents .

Synthesis of Biologically Active Natural Products

The compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These compounds have been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .

Synthesis of Jaspine B

The compound is an intermediate of the natural product jaspine B , which was isolated from various sponges and endowed with cytotoxic activity against several human carcinoma cell lines . It was synthesized from L-Serine in overall yield 30% through seven steps, including esterification, Bn protection, Boc protection, TBS protection, reduction, Corey-Fuchs reaction .

Synthesis of Other Compounds

The compound is also used in the synthesis of other compounds such as D-phenylalanine tert butyl and tert-butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate .

Pharmaceutical Research

The compound is used in pharmaceutical research for the development of new drugs . It is used in reactions that require N-Boc deprotection, which is a common reaction in pharmaceutical research and development .

Mechanism of Action

Target of Action

It is known to be an organic building block , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.

Mode of Action

The specific mode of action of this compound is not well-documented. As an organic building block, it likely participates in various chemical reactions to form more complex structures. One common reaction involving compounds with the N-Boc group is N-Boc deprotection , which could potentially influence its interaction with biological targets.

Safety and Hazards

As with all chemicals, “4-(N-BOC-Amino)-1-(isobutyryl)piperidine” should be handled with care. Detailed safety data and potential hazards can be found in the material safety data sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for “4-(N-BOC-Amino)-1-(isobutyryl)piperidine” are likely to be driven by its utility in organic synthesis. As new synthetic methods and applications are developed, the demand for this compound may increase .

properties

IUPAC Name

tert-butyl N-[1-(2-methylpropanoyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-10(2)12(17)16-8-6-11(7-9-16)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJOCDJUIVAAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677700
Record name tert-Butyl [1-(2-methylpropanoyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-BOC-Amino)-1-(isobutyryl)piperidine

CAS RN

1286265-44-8
Record name Carbamic acid, N-[1-(2-methyl-1-oxopropyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286265-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(2-methylpropanoyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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